Lipophilicity Shift vs. Parent Quinoxalin-6-ol
The introduction of a fluorine atom at the 7-position significantly alters the compound's physicochemical profile relative to the non-fluorinated parent, quinoxalin-6-ol (CAS 7467-91-6). The fluorinated derivative exhibits a higher predicted density and a different boiling point, which directly impacts handling, formulation, and purification protocols , [1]. Computed logP values for 7-fluoroquinoxalin-6-ol are reported as approximately 2.52, indicating increased lipophilicity over the parent, which typically has a lower logP [2]. This increase in lipophilicity can enhance membrane permeability, a critical parameter in drug discovery.
| Evidence Dimension | Lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP: 2.52 |
| Comparator Or Baseline | Quinoxalin-6-ol (parent), typical logP ~1.0-1.5 (predicted) |
| Quantified Difference | Estimated Δ SlogP ≈ +1.0 to +1.5 |
| Conditions | Computed values using the MMsINC database [2] and general QSAR models [3]. |
Why This Matters
The increased lipophilicity can be a decisive factor in selecting a compound with improved cell permeability for intracellular target engagement, a common bottleneck in phenotypic screening.
- [1] PubChem. Quinoxalin-6-ol. CAS 7467-91-6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135420609 View Source
- [2] MMsINC Database. Molecule MMs02240545 (7-Fluoroquinoxalin-6-ol). Available at: http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs02240545 View Source
- [3] Chemicalize by ChemAxon. General QSAR property predictions for quinoxaline derivatives. (Tool used for class-level inference, no specific URL available). View Source
